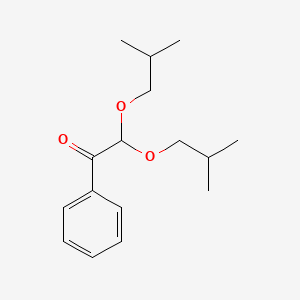
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one is an organic compound belonging to the class of benzene and substituted derivatives It is characterized by its aromatic structure, which includes a benzene ring substituted with two 2-methylpropoxy groups and a phenylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one typically involves the reaction of phenylacetaldehyde with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through an acetal formation mechanism, where the aldehyde group of phenylacetaldehyde reacts with the hydroxyl groups of isobutyl alcohol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2-Bis(2-methylpropoxy)ethylbenzene
- Phenylacetaldehyde diisobutyl acetal
- 1,1-Diisobutoxy-2-phenylethane
Uniqueness
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
81427-76-1 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
2,2-bis(2-methylpropoxy)-1-phenylethanone |
InChI |
InChI=1S/C16H24O3/c1-12(2)10-18-16(19-11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3 |
InChIキー |
MYSHGHMCHQBAHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(C(=O)C1=CC=CC=C1)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
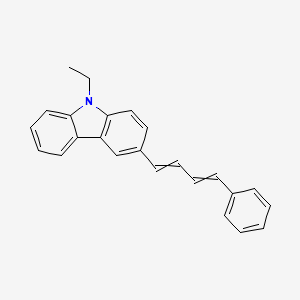
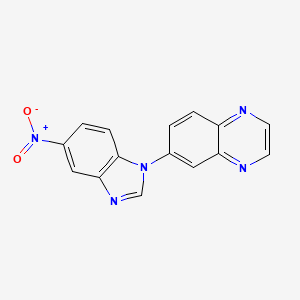
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
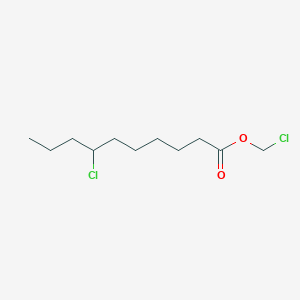
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
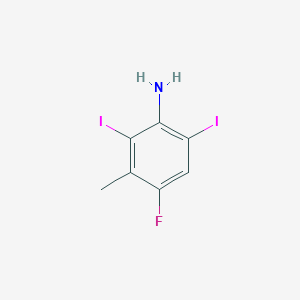
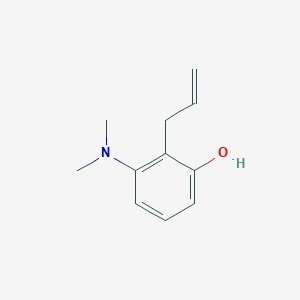
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
